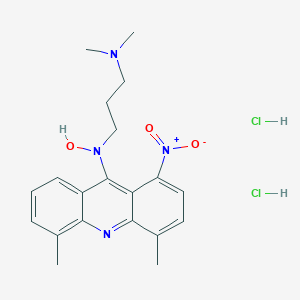
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is a chemical compound that is widely used in scientific research. It is also known as Lucigenin, which is a commonly used chemiluminescent probe in the field of biochemistry. This compound is used to study the redox reactions of various biological molecules, such as enzymes, proteins, and DNA.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the generation of reactive oxygen species (ROS) through a redox cycle. This compound is reduced by biological molecules, such as enzymes and proteins, to form a radical anion. The radical anion then reacts with molecular oxygen to form a superoxide anion. This superoxide anion can then react with other molecules to form other reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride are related to its ability to generate reactive oxygen species. These reactive oxygen species can cause oxidative damage to biological molecules, such as DNA, proteins, and lipids. This compound is also known to induce apoptosis, or programmed cell death, in certain types of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride in lab experiments include its ability to generate reactive oxygen species, which can be used to study the redox reactions of various biological molecules. This compound is also relatively easy to synthesize and is commercially available. However, the limitations of using this compound include its potential toxicity and its ability to induce apoptosis in certain types of cells.
Zukünftige Richtungen
There are many future directions for the study of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride. One potential direction is the development of new chemiluminescent probes that can be used to study the redox reactions of biological molecules. Another direction is the study of the role of reactive oxygen species in various biological processes, such as aging and disease. Additionally, the potential therapeutic applications of this compound in the treatment of cancer and other diseases should be explored further.
Synthesemethoden
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the reaction of propanediamine with 4,5-dimethyl-1-nitroacridin-9-yl chloride. The resulting compound is then treated with dimethyl sulfate to form the final product. This synthesis method is well-established and has been used for many years.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is used in a wide range of scientific research applications. It is commonly used as a chemiluminescent probe to study the redox reactions of various biological molecules. It is also used in the field of biochemistry to study the activity of enzymes and proteins. This compound is also used in the study of DNA damage and repair.
Eigenschaften
CAS-Nummer |
176915-36-9 |
|---|---|
Produktname |
1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride |
Molekularformel |
C20H26Cl2N4O3 |
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C20H24N4O3.2ClH/c1-13-7-5-8-15-18(13)21-19-14(2)9-10-16(24(26)27)17(19)20(15)23(25)12-6-11-22(3)4;;/h5,7-10,25H,6,11-12H2,1-4H3;2*1H |
InChI-Schlüssel |
AZOHGBBRYPHWGE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])N(CCCN(C)C)O.Cl.Cl |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])N(CCCN(C)C)O.Cl.Cl |
Andere CAS-Nummern |
176915-36-9 |
Synonyme |
N-(3-dimethylaminopropyl)-N-(4,5-dimethyl-1-nitro-acridin-9-yl)hydroxy lamine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



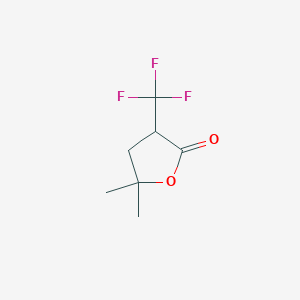
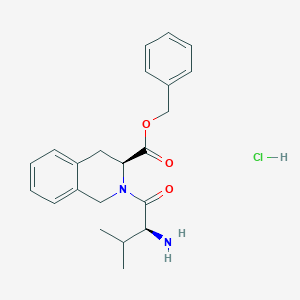
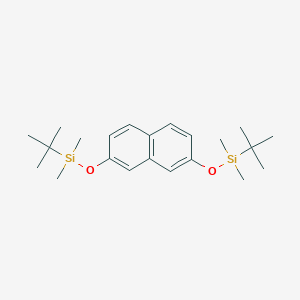
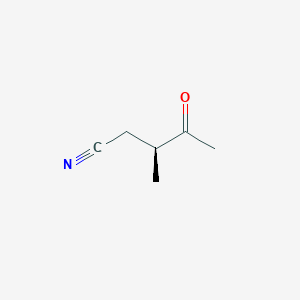
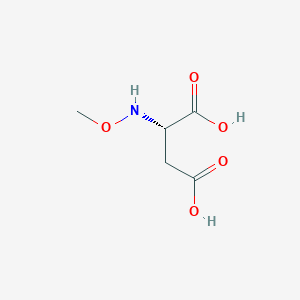

![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)
![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)


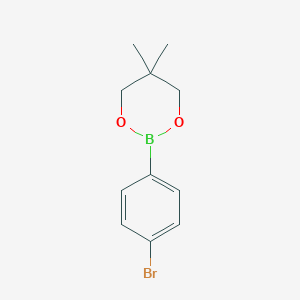
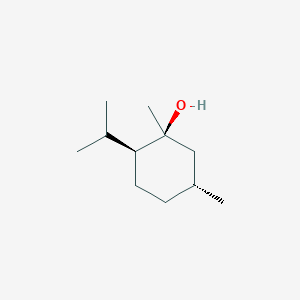
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)
